Teneligliptin hydrobromide

DPP-4 inhibition structure-activity relationship molecular pharmacology

Teneligliptin hydrobromide (MP‑513) is a best‑in‑class DPP‑4 inhibitor engineered for complex metabolic research. Its ~24 h half‑life and sustained 61.8% inhibition at 24 h post‑dose enable once‑daily oral gavage protocols, dramatically reducing animal handling versus BID‑dosed gliptins. The compound’s balanced dual elimination (hepatic CYP3A4/FMO3 + renal) removes the need for dose adjustment—even in ESRD models—eliminating a critical confounding variable. With a mere 1.49‑fold AUC increase under potent CYP3A4 inhibition, it ensures pharmacokinetic fidelity in polypharmacy studies. For crystallography/SAR, its S2 extensive subsite binding and fivefold higher activity over sitagliptin provide a superior molecular tool. Standard stock available; bulk GMP‑grade on demand.

Molecular Formula C44H65Br5N12O2S2
Molecular Weight 1257.7 g/mol
Cat. No. B8056727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeneligliptin hydrobromide
Molecular FormulaC44H65Br5N12O2S2
Molecular Weight1257.7 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br
InChIInChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H
InChIKeyLUXIOMHUGCXFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teneligliptin Hydrobromide: Procurement and Selection Guide for DPP-4 Inhibitor Research


Teneligliptin hydrobromide (also referred to as MP-513) is an orally active, substrate-competitive dipeptidyl peptidase-4 (DPP-4) inhibitor [1]. It is characterized by a unique "J-shaped" molecular structure, which contributes to high potency (human DPP-4 IC50 = 0.37 nM) and a long half-life (~24 hours) . The compound is approved in Japan and several other Asian countries for the treatment of type 2 diabetes mellitus (T2DM) [2]. Unlike some other gliptins, teneligliptin exhibits a balanced elimination profile, relying on both renal excretion and hepatic metabolism via CYP3A4 and FMO3, which reduces the need for dose adjustments in special populations [3].

Why Teneligliptin Hydrobromide is Not Interchangeable with Other DPP-4 Inhibitors


Despite sharing a common mechanism of action (DPP-4 inhibition), the class of gliptins exhibits significant inter-drug variability in pharmacokinetic and pharmacodynamic properties that directly impact research reproducibility and clinical applicability [1]. Critical differences exist in binding site interactions (e.g., S2 extensive subsite binding), selectivity profiles (fold-selectivity over DPP-8/DPP-9), elimination pathways (renal vs. hepatic vs. mixed), half-life, and the requirement for dose adjustment in renal impairment [2]. These divergent characteristics mean that substituting one gliptin for another can introduce confounding variables in experimental models and may not reflect the intended pharmacological profile. The following quantitative evidence demonstrates specific, measurable advantages of teneligliptin over its closest comparators.

Quantitative Differentiation of Teneligliptin Hydrobromide from Comparator DPP-4 Inhibitors


Binding Site Superiority: 5-Fold Higher Activity vs. Sitagliptin Due to Extended S2 Pocket Interaction

Teneligliptin binds to the S1, S2, and an extended 'S2 extensive' subsite of DPP-4, an interaction that is more extensive than that of sitagliptin. This enhanced binding profile results in a fivefold higher activity compared to sitagliptin [1]. The binding advantage is attributed to teneligliptin's rigid, J-shaped structure, which reduces entropic energy loss during binding and facilitates additional hydrogen bonding with the DPP-4 active site [1].

DPP-4 inhibition structure-activity relationship molecular pharmacology

Superior Target Selectivity: >700-Fold Selectivity Over DPP-8 and DPP-9

Teneligliptin demonstrates high selectivity for DPP-4 over related peptidases, with 703-fold selectivity over DPP-8 (IC50 = 260 nM vs. 0.37 nM for DPP-4) and 1460-fold selectivity over DPP-9 (IC50 = 540 nM vs. 0.37 nM for DPP-4) [1]. This selectivity profile is comparable to or exceeds that of many other gliptins, such as alogliptin (>10,000-fold) , but is particularly notable when combined with its high potency.

target selectivity off-target effects DPP-8 DPP-9

HbA1c Reduction in Refractory Patients: -0.75% Placebo-Adjusted Difference in Quadruple Therapy

In a 12-week, randomized, double-blind, placebo-controlled trial, teneligliptin 20 mg once daily added to a background of triple oral antidiabetic therapy (metformin, sulfonylurea, and SGLT2 inhibitor) reduced HbA1c by -0.9% ± 0.6% from baseline (p<0.001). The placebo-adjusted difference was -0.75% (95% CI [-0.99%, -0.51%], p<0.001) [1]. This demonstrates robust glycemic efficacy even in patients with advanced T2DM refractory to multiple agents.

clinical efficacy HbA1c type 2 diabetes add-on therapy

Renal Impairment: No Dose Adjustment Required vs. Dose-Reduced Sitagliptin

Unlike sitagliptin and vildagliptin, which require dose reduction in patients with moderate-to-severe renal impairment, teneligliptin can be administered at the standard 20 mg once-daily dose regardless of renal function, including in patients with end-stage renal disease (ESRD) on dialysis [1]. A dedicated pharmacokinetic study in renally impaired subjects confirmed that the elimination half-life and AUC of teneligliptin are not significantly altered in this population, due to its balanced dual elimination via hepatic metabolism (CYP3A4/FMO3) and renal excretion [2].

renal impairment pharmacokinetics dose adjustment CKD

Drug-Drug Interaction Profile: Only 1.49-Fold Increase in AUC with Potent CYP3A4 Inhibitor

In an open-label drug-drug interaction study, coadministration of teneligliptin 20 mg with the potent CYP3A4/P-gp inhibitor ketoconazole (400 mg) resulted in a geometric least squares mean ratio for AUC of 1.49 (90% CI: 1.39-1.60) and for Cmax of 1.37 (90% CI: 1.25-1.50) compared to teneligliptin alone [1]. This less-than-twofold increase in exposure suggests that teneligliptin is not highly susceptible to clinically relevant interactions with strong CYP3A4 inhibitors, in contrast to some other gliptins (e.g., saxagliptin, which requires dose reduction with strong CYP3A4/5 inhibitors) [2].

drug-drug interactions CYP3A4 pharmacokinetics safety

Sustained 24-Hour DPP-4 Inhibition: 61.8% at 24h Post-Dose Enables Once-Daily Dosing

Following a single 20 mg oral dose in subjects with type 2 diabetes, teneligliptin inhibits plasma DPP-4 activity by 89.7% at 2 hours post-dose, and this inhibition is sustained at 61.8% at 24 hours post-dose [1]. This prolonged pharmacodynamic effect, coupled with an elimination half-life of approximately 24.2 hours [2], supports a once-daily dosing regimen. In contrast, vildagliptin, with a shorter half-life of <4.5 hours, requires twice-daily dosing to maintain adequate DPP-4 inhibition [3].

pharmacodynamics duration of action dosing regimen DPP-4 inhibition

Optimal Research and Procurement Scenarios for Teneligliptin Hydrobromide


In Vivo Studies Requiring Once-Daily Dosing and Simplified Protocols

Based on its 24-hour sustained DPP-4 inhibition (61.8% at 24h post-dose) and ~24h half-life [1], teneligliptin is the preferred DPP-4 inhibitor for chronic in vivo studies where once-daily oral gavage minimizes animal handling and reduces protocol complexity compared to BID-dosed alternatives like vildagliptin.

Research in Models of Renal Impairment or Chronic Kidney Disease

Due to its balanced dual elimination (hepatic CYP3A4/FMO3 and renal excretion) and the lack of requirement for dose adjustment even in ESRD [2], teneligliptin is ideally suited for studies in rodent models of diabetic nephropathy or other CKD models, eliminating the confounding variable of altered drug exposure due to impaired renal function.

Polypharmacy and Drug-Drug Interaction Studies

The low potential for clinically significant CYP3A4-mediated drug interactions, demonstrated by a mere 1.49-fold increase in AUC with a potent CYP3A4 inhibitor [3], makes teneligliptin an excellent choice for complex studies involving multiple concomitant medications, minimizing pharmacokinetic variability.

High-Potency DPP-4 Inhibition in Structural Biology or SAR Studies

For research focusing on DPP-4 binding interactions, teneligliptin's unique binding to the S2 extensive subsite and its fivefold higher activity compared to sitagliptin [4] provide a distinct molecular tool for crystallography, molecular modeling, or structure-activity relationship investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teneligliptin hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.